3-aminopropane-1-thiol hydrochloride

説明

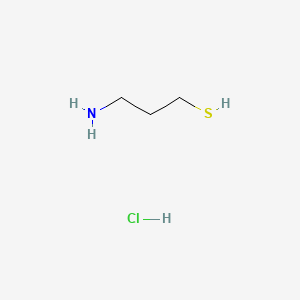

Chemical Identity: 3-Aminopropane-1-thiol hydrochloride (CAS No. 7211-54-3), also known as 3-ATH, is a thiol- and amine-functionalized compound with the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol . Its structure features a linear three-carbon chain terminated by a thiol (-SH) group at position 1 and an amine (-NH₂) group at position 3, with the hydrochloride salt enhancing stability and solubility.

特性

CAS番号 |

7211-54-3 |

|---|---|

分子式 |

C3H10ClNS |

分子量 |

127.64 g/mol |

IUPAC名 |

3-sulfanylpropylazanium;chloride |

InChI |

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H |

InChIキー |

GMEDUXHKSSWXSL-UHFFFAOYSA-N |

SMILES |

C(CN)CS.Cl |

正規SMILES |

C(C[NH3+])CS.[Cl-] |

他のCAS番号 |

7211-54-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

準備方法

Direct Nucleophilic Substitution of Halogenated Precursors

Method Overview:

This classical approach involves the nucleophilic substitution of a halogenated precursor, such as 3-bromopropane or 3-chloropropane, with thiourea or thiol derivatives, followed by hydrolysis to yield the thiol. The amino group is introduced via subsequent amination or through precursor selection.

- Synthesis of 3-halopropane derivatives (e.g., 3-bromopropane).

- Nucleophilic substitution with thiourea or thiolates to form the corresponding thiol.

- Hydrolysis of the thiourea derivative to release the free thiol group.

- Conversion of the free amine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid.

Research Findings:

This method is well-documented in industrial synthesis, offering high yields and straightforward reaction conditions. It is particularly suitable for large-scale production due to the availability of halogenated precursors and the simplicity of the nucleophilic substitution.

- Well-established and scalable.

- High purity of the final product.

- Compatibility with standard industrial equipment.

- Use of halogenated precursors, which can be expensive.

- Potential formation of by-products requiring purification.

Reaction of 3-Aminopropane-1-thiol with Hydrochloric Acid

Method Overview:

This approach involves the direct protonation of 3-aminopropane-1-thiol to form its hydrochloride salt. It is a straightforward acid-base reaction, often used as a final step after synthesizing the free base.

- Synthesis of free 3-aminopropane-1-thiol via reduction or substitution methods.

- Treatment of the free amine with hydrogen chloride gas or concentrated hydrochloric acid.

- Crystallization of the hydrochloride salt from an appropriate solvent.

Research Findings:

The method is efficient and produces high-purity hydrochloride salt directly. It is often employed in laboratory settings for preparing analytical-grade compounds.

- Simple and rapid.

- High purity of the salt.

- Minimal by-products.

- Requires prior synthesis of the free amine.

- Sensitive to moisture and requires controlled conditions.

Synthesis via Isothiouronium Intermediates

Method Overview:

Based on patent US3321519A, this method involves reacting 3-aminopropane thiol with S-methylisothiouronium sulfate to produce an isothiouronium intermediate, which upon hydrolysis yields the desired thiol hydrochloride.

- React 3-aminopropane thiol with S-methylisothiouronium sulfate in a suitable solvent (e.g., methanol/water mixture).

- Vigorous evolution of methyl mercaptan indicates the formation of the intermediate.

- The mixture is stirred, then stripped under vacuum to isolate the viscous liquid.

- Crystallization from solvent yields the hydrochloride salt.

Research Findings:

This method offers a controlled pathway to synthesize 3-aminopropane-1-thiol hydrochloride with high selectivity and yields. It also allows for the formation of derivatives and related compounds.

- High selectivity.

- Suitable for producing derivatives.

- Potential for scale-up with process optimization.

- Use of specific reagents like S-methylisothiouronium sulfate.

- Handling of gaseous methyl mercaptan requires safety measures.

Chlorination of Thiol Precursors Using N-Chlorosuccinimide

Method Overview:

This method involves chlorination of thiol groups using N-chlorosuccinimide (NCS) in the presence of catalysts such as hydrochloric acid, leading to the formation of sulfenyl chlorides, which can be further processed to obtain the thiol hydrochloride.

- React thiol with NCS under controlled conditions.

- Catalyze the process with HCl to generate sulfenyl chlorides.

- Convert intermediates into the final hydrochloride salt through appropriate hydrolysis or salt formation.

Research Findings:

This approach provides a route to synthesize thiol derivatives with controlled chlorination, useful for further functionalization.

- Precise control over chlorination.

- Potential for selective functionalization.

- Requires careful control of reaction conditions.

- Handling of chlorinating agents and intermediates.

化学反応の分析

Types of Reactions

3-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides can react with the amino group under mild conditions.

Major Products Formed

Oxidation: Disulfides are formed.

Reduction: The corresponding thiol is regenerated.

Substitution: Various substituted amines are produced.

科学的研究の応用

3-aminopropane-1-thiol hydrochloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-aminopropane-1-thiol hydrochloride involves its ability to form self-assembled monolayers on metal surfaces. The thiol group binds to the metal surface, while the amino group remains exposed, allowing for further functionalization. This property is utilized in various applications, including the formation of plasmonic tunneling gaps and the stabilization of nanoparticles .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analogs

Table 1: Comparison of Thiol- and Amine-Functionalized Linear Chains

Key Observations :

- Chain Length : 3-ATH’s intermediate chain length (C3) balances steric accessibility and molecular recognition efficiency in SERS applications, outperforming shorter cysteamine (C2) and longer 6-ATH (C6) in mid-sized target detection .

- Reactivity: The hydrochloride salt in 3-ATH enhances solubility in polar solvents compared to non-salt forms like 3-aminopropane-1-thiol (CAS 462-47-5), facilitating its use in aqueous reaction systems .

Modified Thiol-Amines with Additional Substituents

Table 2: Comparison with Complex Thiol-Amines

Key Observations :

- Functional Diversity: Methoxyamine or aromatic substitutions (e.g., 3-Amino-1-phenylpropan-1-one HCl) alter electronic properties and steric bulk, directing these compounds toward specialized roles in drug synthesis or glycoconjugate chemistry .

- Acid-Base Behavior: The acetic acid derivative (CAS N/A) exhibits higher polarity and pH-dependent solubility compared to 3-ATH, limiting its utility in non-aqueous SERS applications .

Halogenated and Fluorinated Analogs

Table 3: Comparison with Halogenated Amines

Key Observations :

- Electron-Withdrawing Effects : Fluorine or chlorine substituents (e.g., 1,1,1-Trifluoropropan-2-amine HCl) increase resistance to enzymatic degradation, making these analogs preferable in agrochemical design .

- Hydrogen Bonding: Hydroxyl-containing analogs like (S)-1-Amino-3-chloro-2-propanol HCl exhibit stronger hydrogen-bonding capacity than 3-ATH, affecting their interaction with biological targets .

Critical Research Findings

- SERS Efficiency : 3-ATH demonstrates superior selectivity for chiral analytes over cysteamine and 6-ATH due to optimal steric matching with mid-sized targets (e.g., melezitose) .

- Synthetic Versatility : 3-ATH’s thiol group enables facile conjugation in heterocyclic synthesis (e.g., thiazines), whereas fluorinated analogs require specialized coupling agents .

- Safety Profile : Unlike halogenated analogs (e.g., 3-chloro-1-propene, CAS 107-05-1), 3-ATH lacks significant environmental toxicity concerns, as evidenced by its absence in toxicology profiles for chloropropanes .

生物活性

3-Aminopropane-1-thiol hydrochloride, also known as cysteamine hydrochloride, is a thiol-containing compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

- Chemical Formula : C₃H₉NS·HCl

- Molecular Weight : 109.63 g/mol

- CAS Number : 7211-54-3

Antioxidant Activity

The primary biological activity of this compound is its role as an antioxidant. The thiol group in the compound enables it to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly significant in the context of various diseases where oxidative stress plays a critical role.

The antioxidant mechanism involves the donation of hydrogen atoms from the thiol group to free radicals, neutralizing them and preventing cellular damage. Studies have demonstrated that thiol compounds can reduce the formation of reactive oxygen species (ROS) in biological systems.

Study 1: Antioxidant Effects on Human Serum Albumin

A study examined the effects of cysteamine on human serum albumin (HSA) under oxidative stress conditions. It was found that cysteamine significantly reduced oxidative modifications to HSA, thereby preserving its functional integrity. The study reported a decrease in the formation of advanced glycation end products (AGEs) when HSA was treated with cysteamine in the presence of glucose, highlighting its protective role against glycation-induced damage .

| Condition | AGEs Formation (%) | Fluorescence Intensity |

|---|---|---|

| Control | 100 | Baseline |

| Cysteamine + Glucose (5 mM) | 40 | Increased |

| Cysteamine + Glucose (10 mM) | 30 | Increased |

Study 2: Neuroprotective Effects

Research has indicated that cysteamine exhibits neuroprotective effects in models of neurodegenerative diseases. In a rodent model of Parkinson's disease, administration of cysteamine resulted in reduced neuronal apoptosis and improved motor function. The protective effects were attributed to its ability to modulate oxidative stress and enhance cellular resilience.

Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its biological activity:

- Cystinosis Treatment : It is primarily used in the treatment of cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. Cysteamine helps reduce cystine levels and prevent renal damage.

- Antioxidant Supplementation : Its potential as an antioxidant supplement is being explored in conditions associated with oxidative stress, such as diabetes and neurodegeneration.

Q & A

Q. What are the common synthetic routes for preparing 3-aminopropane-1-thiol hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in peptide synthesis, it reacts with activated esters (e.g., NHS esters) under mild conditions (dichloromethane/DMF solvent systems, room temperature) to form stable thioether bonds. The presence of bases like DIPEA or triethylamine is critical to neutralize HCl and drive the reaction . Purification often involves flash chromatography (SiO₂, hexane/ethyl acetate gradients) to isolate the product from byproducts . Key factors affecting yield include stoichiometric ratios of reagents, reaction time (3–7 hours), and inert atmospheres to prevent oxidation of the thiol group .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Mass Spectrometry (ESI-MS): Used to confirm molecular weight (e.g., [M+H]+ peaks at ~128 m/z) and detect impurities .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O) shows characteristic signals: δ 1.8–2.1 ppm (CH₂ adjacent to thiol), δ 2.7–3.0 ppm (CH₂ near NH₃⁺), and δ 3.3–3.5 ppm (NH₃⁺ protons) .

- FT-IR: Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1600 cm⁻¹ (NH₃⁺ deformation) confirm functional groups .

Advanced Research Questions

Q. How does this compound function as an inspector molecule in surface-enhanced Raman spectroscopy (SERS) for chiral discrimination?

In SERS-based chiral imprinting polymers (SERS-CIPs), this compound acts as an inspector molecule due to its linear structure and dual functional groups (–SH and –NH₃⁺). These groups bind to gold nanoparticles, enhancing Raman signals. Its small size (compared to 6-ATH) improves spatial resolution, enabling discrimination of enantiomers like tryptophan and melezitose. Optimization parameters include nanoparticle size (10–50 nm), pH (6–8 to maintain thiol stability), and inspector-to-target molar ratios (1:2 to 1:5) .

Q. What are the key considerations when using this compound in conjugation reactions for drug synthesis?

- pH Stability: The thiol group is prone to oxidation at pH > 7. Reactions are best performed under slightly acidic conditions (pH 5–6) .

- Temperature Control: Elevated temperatures (>50°C) accelerate degradation; reactions are typically conducted at 23–25°C .

- Solvent Compatibility: Polar aprotic solvents (DCM, DMF) enhance solubility and reaction efficiency. Aqueous phases require careful separation to avoid hydrolysis .

Q. How do structural modifications in aminothiol hydrochlorides (e.g., chain length, substituents) affect their chemical reactivity and biological interactions?

Comparative studies with analogs (e.g., 4-aminobutane-1-thiol and 5-aminopentane-1-thiol) reveal:

- Chain Length: Shorter chains (C3 vs. C4/C5) increase electrophilicity, enhancing thiol-disulfide exchange rates .

- Functional Groups: The –NH₃⁺ group in this compound facilitates ionic interactions in biological systems (e.g., enzyme binding), while longer chains improve lipid bilayer permeability .

- Steric Effects: Bulky substituents reduce nucleophilic reactivity but improve selectivity in targeted drug delivery .

Data Contradictions and Resolution

- CAS Registry Conflicts: (CAS 1071-99-4) and (CAS 7211-54-3) list conflicting identifiers for similar compounds. Researchers should prioritize data from regulatory bodies (ECHA, EPA DSSTox) and peer-reviewed patents .

- Synthetic Yield Variability: Patents report yields of 80–95% for coupling reactions , while commercial sources (excluded per guidelines) often cite lower yields. Discrepancies may arise from purification methods or scale-up challenges.

Methodological Recommendations

- Storage: Store at –20°C under nitrogen to prevent oxidation.

- Handling: Use chelating agents (EDTA) in buffers to inhibit metal-catalyzed degradation.

- Analytical Controls: Include thiol-specific probes (e.g., Ellman’s reagent) to quantify free –SH groups during stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。